molecular formula C9H8BrNO B7938950 3-(3-Bromophenyl)-3-hydroxypropanenitrile

3-(3-Bromophenyl)-3-hydroxypropanenitrile

Cat. No.: B7938950
M. Wt: 226.07 g/mol
InChI Key: QECINZIVUJFZFO-UHFFFAOYSA-N
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Description

Overview & Research Applications 3-(3-Bromophenyl)-3-hydroxypropanenitrile is a versatile chiral aryl-containing building block of high value in medicinal chemistry and pharmaceutical research. Its structure, featuring a hydroxy and nitrile group on a propanenitrile backbone attached to a bromophenyl ring, makes it a critical intermediate in the synthesis of more complex bioactive molecules. This compound is recognized for its role as a precursor in the development of potential therapeutic agents, particularly in the field of oncology. Key Research Value & Mechanism Structurally analogous compounds, specifically substituted 4H-chromenes, have been identified in research as potent caspase activators and apoptosis inducers . Caspases are enzymes that play a central role in programmed cell death. The ability to trigger apoptosis is a key mechanism for anti-cancer drug development. Furthermore, the bromophenyl and hydroxy nitrile functional groups are indicative of a scaffold that can be utilized in the design of prodrugs and drug-macromolecule conjugates aimed at achieving controlled drug release rates in vivo . This allows researchers to explore compounds with improved pharmacokinetic profiles and targeted delivery. Quality & Usage Note This product is supplied with high purity and is intended for use in laboratory research. As a chiral molecule, its enantiopurity can be specified upon request, similar to related compounds like (R)-3-(4'-Bromophenyl)-3-hydroxypropanenitrile which is available with an enantiomeric excess of ≥97.5% . Notice for Researchers For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. This product should be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

3-(3-bromophenyl)-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECINZIVUJFZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis and subsequent reduction. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: 3-(3-Bromophenyl)-3-oxopropanenitrile

    Reduction: 3-(3-Bromophenyl)-3-aminopropanenitrile

    Substitution: 3-(3-Methoxyphenyl)-3-hydroxypropanenitrile

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, enhances its utility in synthetic chemistry.
  • Antimicrobial Properties : Research indicates that compounds similar to 3-(3-Bromophenyl)-3-hydroxypropanenitrile exhibit antimicrobial activities. Studies have shown that bromophenyl derivatives can inhibit the growth of various pathogens, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Potential : The compound is being investigated for its anticancer properties. Its structural features may allow it to interact with specific biological targets involved in cancer cell proliferation and survival, making it a candidate for further drug development.

Medicinal Chemistry

  • Drug Development : Due to its structural characteristics, this compound is explored for potential use in drug development. The compound's ability to form hydrogen bonds through its hydroxyl group and engage in diverse binding interactions due to the bromine and nitrile groups makes it suitable for targeting various biological pathways .

Industrial Applications

  • Pharmaceuticals and Agrochemicals : The compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the development of new chemical entities with desired biological activities .

Uniqueness

The distinct features of this compound, particularly the combination of a bromine atom and a nitrile group, provide it with unique reactivity patterns and potential biological activities that distinguish it from similar compounds .

Case Study 1: Antiviral Activity

Research involving derivatives of bromophenyl compounds has shown promising antiviral activity against H5N1 influenza virus. Compounds structurally related to this compound were tested for their efficacy, demonstrating significant inhibition of viral replication in vitro .

Case Study 2: Anticancer Research

In vitro studies have indicated that certain derivatives exhibit selective cytotoxicity against cancer cell lines. The mechanism appears to involve apoptosis induction through specific signaling pathways influenced by the compound's interactions with cellular targets .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group can participate in various binding interactions, while the hydroxyl group can form hydrogen bonds, enhancing the compound’s affinity for its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Positional Isomerism : 4-Bromo analogs (e.g., (R)-3-(4'-Bromophenyl)-3-hydroxypropanenitrile) may exhibit different bioactivity profiles compared to 3-bromo derivatives due to altered electronic effects .
  • Functional Group Trade-offs : Hydroxyl groups improve solubility but may reduce membrane permeability compared to lipophilic substituents like isopropylphenyl in chalcones .
  • Synthetic Feasibility : Microwave-assisted methods improve yields and reaction times for bromophenyl-containing compounds, suggesting scalable synthesis routes .

Biological Activity

3-(3-Bromophenyl)-3-hydroxypropanenitrile is a synthetic organic compound characterized by a bromine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group. Its unique structure allows for diverse chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of the bromine atom and the nitrile group allows for significant binding interactions, while the hydroxyl group can form hydrogen bonds, enhancing the compound's affinity for biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that certain derivatives of phenolic compounds possess significant antibacterial and antifungal activities, suggesting that this compound may also demonstrate similar effects .

Anticancer Activity

Preliminary studies suggest that this compound may have potential anticancer properties. The structure allows it to interact with cellular pathways involved in cancer progression. For instance, compounds with similar structural motifs have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.

Synthesis and Biological Testing

A study focused on the synthesis of this compound demonstrated its potential as an intermediate in drug development. The compound was synthesized via the reaction of 3-bromobenzaldehyde with malononitrile under basic conditions, followed by hydrolysis and reduction. Subsequent biological testing revealed its effectiveness in inhibiting certain enzyme activities linked to disease processes.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModeratePromisingEnzyme inhibition, receptor interaction
3-(4-Hydroxyphenyl)-2-buten-1-nitrileHighModerateFree radical scavenging
4-(Bromophenyl)acetonitrileLowHighApoptosis induction

The table above illustrates the comparative biological activities of this compound with related compounds. Notably, the moderate antimicrobial activity combined with promising anticancer effects highlights its potential as a candidate for further investigation.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3-Bromophenyl)-3-hydroxypropanenitrile?

A plausible route involves bromination of a phenylpropanenitrile precursor or nucleophilic substitution on a pre-brominated aryl intermediate. For example, 3′-Bromopropiophenone (CAS 19829-31-3) can serve as a starting material, where the ketone group is reduced to a hydroxyl group and functionalized with a nitrile via cyanide addition . Key steps include:

  • Bromination of the aromatic ring using electrophilic substitution (e.g., Br₂/FeBr₃).
  • Hydroxylation via reduction (e.g., NaBH₄) or hydrolysis.
  • Cyanide introduction using KCN or trimethylsilyl cyanide under anhydrous conditions. Purity should be verified via HPLC or GC-MS, referencing protocols for related brominated aromatics .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • ¹H-NMR : Expect aromatic proton signals in the δ 7.2–7.8 ppm range (meta-substituted bromophenyl group) and a hydroxyl proton at δ 2.5–3.5 ppm (broad, exchangeable). The nitrile group does not exhibit a proton signal but can be inferred indirectly .
  • IR Spectroscopy : Look for O-H stretch (~3200–3600 cm⁻¹) and C≡N stretch (~2200–2250 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z ≈ 240–245 (C₉H₇BrNO⁺) with fragmentation patterns matching brominated aromatic loss .

Q. What solvent systems are optimal for handling this compound in experimental settings?

Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the nitrile and hydroxyl groups. For stability, avoid prolonged exposure to light or moisture, as brominated compounds may undergo hydrolysis. Storage at –20°C under inert atmosphere (N₂/Ar) is advised, as seen with related bromophenyl derivatives .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrostatic potential surfaces to identify reactive sites (e.g., nitrile group for nucleophilic attack).
  • HOMO-LUMO gaps to assess stability and charge-transfer potential. Compare results with experimental UV-Vis spectra (λmax ~270–300 nm for bromophenyl absorption) .

Q. What strategies resolve contradictions in reported biological activity data for halogenated propanenitriles?

Discrepancies may arise from impurity profiles or assay conditions. For cytotoxicity studies:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .
  • Dose-Response Consistency : Test multiple cell lines (e.g., HeLa, MCF-7) with controls like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3 in ), which showed cytotoxic activity at IC₅₀ ≈ 10–50 μM .

Q. How to design a reaction mechanism study for the nitrile-hydroxylation step in synthesis?

  • Isotopic Labeling : Use ¹⁸O-labeled water to track hydroxyl group origin.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates.
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect intermediates like enolates or cyanohydrins .

Q. What analytical approaches differentiate stereoisomers if chiral centers are present?

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase.
  • Circular Dichroism (CD) : Compare spectra with enantiomerically pure standards.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar brominated aromatics .

Methodological Considerations Table

Question TypeKey TechniquesReferences
SynthesisElectrophilic bromination, cyanide addition
Characterization¹H-NMR, IR, MS
Computational AnalysisDFT, HOMO-LUMO calculations
Biological AssaysMTT assay, HPLC validation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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